molecular formula C22H23N3O3 B11138251 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B11138251
M. Wt: 377.4 g/mol
InChI Key: CGLBZBUMELDJDR-UHFFFAOYSA-N
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Description

2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that features a naphthyl group, a pyridazinone ring, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and pyridazinone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form quinones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The naphthyl group may interact with hydrophobic pockets in proteins, while the pyridazinone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(methyl)acetamide
  • 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(ethyl)acetamide
  • 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(propyl)acetamide

Uniqueness

2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is unique due to the presence of the tetrahydropyran moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C22H23N3O3/c26-21(23-14-16-9-11-28-12-10-16)15-25-22(27)8-7-20(24-25)19-6-5-17-3-1-2-4-18(17)13-19/h1-8,13,16H,9-12,14-15H2,(H,23,26)

InChI Key

CGLBZBUMELDJDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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